![molecular formula C11H14F3N3O2 B2614533 1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 1223723-53-2](/img/structure/B2614533.png)
1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex molecule with the molecular formula C11H14F3N3O2 and a molecular weight of 277.247. It is used in the synthesis of various bioactive small molecules .
Synthesis Analysis
An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, has been studied . The synthesis involves condensation, acylation, cyclization, and hydrolysis .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds have been shown to be useful in reactions involving nucleophilic substitution, electrophilic addition, nucleophilic aromatic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of this compound can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound, while not directly mentioned in the searched papers, shares a structural motif with pyrazole derivatives which are extensively studied for their potential therapeutic applications. For instance, a study on the synthesis and characterization of Celecoxib derivatives, including pyrazole-containing compounds, highlighted their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results in terms of their biological activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or Celecoxib, indicating their potential to be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Structural Analysis
Structural characterization and analysis of pyrazoline compounds, which share a part of the molecular structure with the chemical compound , have been carried out through spectroscopic techniques and X-ray diffraction studies. These studies provide insights into the molecular structure, including crystal packing and intermolecular interactions. For example, a structural characterization of a pyrazoline compound revealed its crystallization in the monoclinic system and detailed its cohesive weak interactions among neighboring molecules, aiding in understanding the compound's solid-state properties (G. Delgado et al., 2020).
Antimicrobial and Antioxidant Activities
Several studies have focused on the antimicrobial and antioxidant properties of pyrazole derivatives. For instance, the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives have been explored for their potential antimicrobial agents via a Vilsmeier–Haack reaction approach. Some synthesized compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in developing new therapeutic agents (Manjunatha Bhat et al., 2016).
Anti-Cancer Potential
The synthesis of pyrazole derivatives has also been explored for their anticancer potential. Research into the synthesis and biological activity of certain pyrazole compounds has demonstrated their efficacy against HL-60 human promyelocytic leukemia cells, indicating their potential as anticancer agents (J. Asegbeloyin et al., 2014).
Eigenschaften
IUPAC Name |
1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-8-7-19-5-4-17(8)10(18)6-16-3-2-9(15-16)11(12,13)14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWVDPUKPLKKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)CN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.